4-chloro-3-nitro-3H-pyridin-6-one
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Overview
Description
4-Chloro-3-nitro-3H-pyridin-6-one is a heterocyclic organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-3H-pyridin-6-one typically involves a multi-step process. One common method starts with the nitration of 4-hydroxy-pyridine to produce 4-hydroxy-3-nitropyridine. This intermediate is then chlorinated using reagents such as phosphorus oxychloride and thionyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as nitration, chlorination, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: 4-amino-3-nitro-3H-pyridin-6-one.
Reduction: 4-chloro-3-amino-3H-pyridin-6-one.
Oxidation: Various oxidized derivatives depending on the conditions used.
Scientific Research Applications
4-Chloro-3-nitro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s reactivity by facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Similar structure but lacks the hydroxyl group.
3-Nitro-4-chloropyridine: Another isomer with different substitution pattern.
4-Hydroxy-3-nitropyridine: Precursor in the synthesis of 4-chloro-3-nitro-3H-pyridin-6-one.
Uniqueness
Its combination of a nitro group and a chlorine atom on the pyridine ring makes it a versatile intermediate for further chemical transformations .
Properties
Molecular Formula |
C5H3ClN2O3 |
---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
4-chloro-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2,4H |
InChI Key |
NJYXBYJTXPVUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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